

Application Note: NMR Analysis of N-Bocerythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Boc-erythro-sphingosine	
Cat. No.:	B8558162	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of **N-Boc-erythro-sphingosine**, a critical intermediate in the synthesis of various sphingolipids and related drug candidates. The protocols outlined herein cover sample preparation, data acquisition for 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, and data presentation. This guide is intended to assist researchers in obtaining high-quality, reproducible NMR data for structural verification and further studies.

Introduction

N-Boc-erythro-sphingosine is a protected form of erythro-sphingosine, an 18-carbon amino alcohol with a long unsaturated hydrocarbon chain that forms a primary part of sphingolipids. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective chemical modifications at other positions of the molecule. Accurate structural elucidation and purity assessment by NMR spectroscopy are crucial for its use in synthetic chemistry and drug development. This application note provides the necessary protocols and data interpretation guidelines for the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **N-Boc-erythro-sphingosine**, based on data from closely related structures and general principles of NMR spectroscopy.[1] The data is referenced to a standard solvent, Chloroform-d (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for N-Boc-erythro-sphingosine in CDCl₃

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-NH-Boc	~4.78	br. s	-
H-4	~5.55	dt	13.6, 6.7
H-5	~5.40	m	-
H-2	~3.70	m	-
H-3	~3.62	m	-
H-1a, H-1b	~3.65	m	-
H-6a, H-6b	~2.00	dd	14.4, 7.2
-C(CH₃)₃ (Boc)	1.44	S	-
-(CH ₂)n-	1.24 - 1.37	m	-
-CH₃ (terminal)	0.88	t	7.0

Table 2: 13C NMR Chemical Shift Data for N-Boc-erythro-sphingosine in CDCl3

Carbon Assignment	Chemical Shift (δ, ppm)
C=O (Boc)	155.71
C-4	134.8
C-5	125.5
C-O (Boc)	79.4
C-3	73.48
C-2	50.1
C-6	32.7
-(CH ₂)n-	29.2 - 31.9
-C(CH ₃) ₃ (Boc)	28.4
-CH ₂ -CH ₃	22.7
-CH₃ (terminal)	14.1

Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

- N-Boc-erythro-sphingosine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated chloroform (CDCl3) of high purity
- 5 mm NMR tubes
- Glass vial
- Pipette
- Vortex mixer

Protocol:

- Accurately weigh the desired amount of N-Boc-erythro-sphingosine into a clean, dry glass vial.
- Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
- Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particulates.
- Carefully transfer the solution into a clean 5 mm NMR tube using a pipette. Avoid creating air bubbles.
- Ensure the solvent height in the NMR tube is between 4 and 5 cm.
- · Cap the NMR tube securely.

1D NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Parameters:

- Pulse Program: zg30 or similar standard 1D proton pulse sequence
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans (NS): 16-64 (adjust for desired signal-to-noise)
- Relaxation Delay (D1): 1.0 s
- Acquisition Time (AQ): ~3-4 s
- Spectral Width (SW): 16 ppm
- Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~5 ppm)

¹³C NMR Parameters:

Pulse Program: zgpg30 or similar proton-decoupled 1D carbon pulse sequence

Solvent: CDCl₃

Temperature: 298 K

Number of Scans (NS): 1024 or more (adjust for desired signal-to-noise)

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): ~1-2 s

• Spectral Width (SW): 200-220 ppm

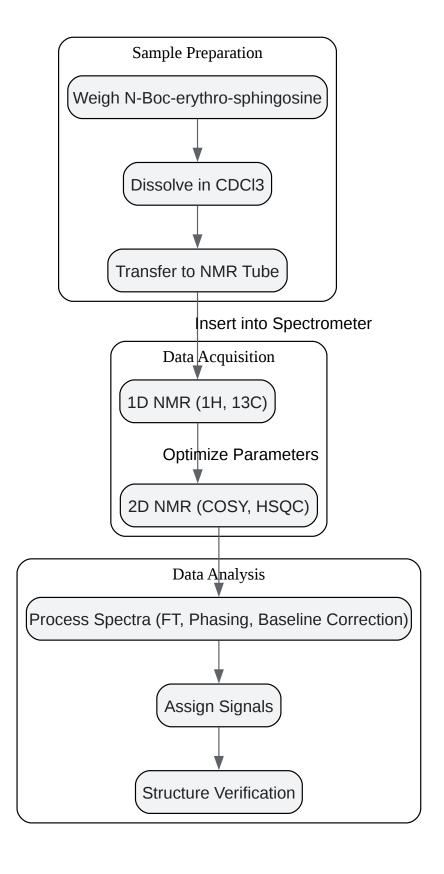
• Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~100 ppm)

2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are essential for unambiguous assignment of proton and carbon signals.

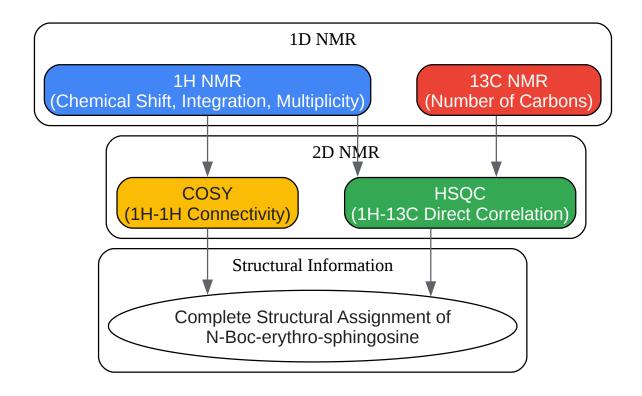
¹H-¹H COSY (Correlation Spectroscopy):

- Pulse Program: cosygpqf or similar gradient-selected COSY sequence
- Parameters: Use the same spectral width and offset as the 1D ¹H experiment. Adjust the number of scans and increments for desired resolution and sensitivity.


¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence for multiplicity information (CH/CH₃ vs. CH₂)
- Parameters: Set the ¹H spectral width and offset as in the 1D ¹H experiment. The ¹³C spectral width should encompass all expected carbon signals.

Mandatory Visualizations


The following diagrams illustrate the logical workflow for the NMR analysis of **N-Boc-erythro-sphingosine**.

Click to download full resolution via product page

Experimental workflow for NMR analysis.

Click to download full resolution via product page

Logical relationships in NMR structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Application Note: NMR Analysis of N-Boc-erythro-sphingosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8558162#nmr-analysis-of-n-boc-erythro-sphingosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com